REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:20]=[CH:21][C:22]=1[CH3:23])[C:5]([N:7]1[CH2:12][CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9][CH2:8]1)=[O:6].[ClH:24].CCOC(C)=O>>[ClH:24].[F:1][C:2]1[CH:3]=[C:4]([C:5]([N:7]2[CH2:8][CH2:9][NH:10][CH2:11][CH2:12]2)=[O:6])[CH:20]=[CH:21][C:22]=1[CH3:23] |f:1.2,3.4|
|
Name
|
tert-butyl 4-(3-fluoro-4-methylbenzoyl)piperazine-1-carboxylate
|
Quantity
|
3.14 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C=CC1C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at rt for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removing the solvent
|
Type
|
FILTRATION
|
Details
|
the white precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
to give
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |